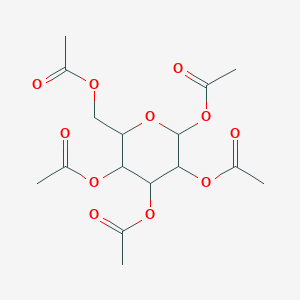

alpha-D-Glucopyranose, pentaacetate

Description

Properties

IUPAC Name |

(3,4,5,6-tetraacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-68-2, 4163-60-4, 4026-35-1, 604-69-3, 4163-65-9 | |

| Record name | Glucopyranose, .alpha.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 604-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannopyranose, .alpha.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucopyranose, .alpha.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to alpha-D-Glucopyranose, pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-Glucopyranose, pentaacetate, also known as 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, is a fully acetylated derivative of α-D-glucose.[1] In this molecule, all five hydroxyl groups of the glucose are protected by acetyl groups, rendering it a versatile intermediate in organic synthesis, particularly in carbohydrate chemistry.[2][3] Its enhanced stability and solubility in organic solvents, compared to its parent monosaccharide, make it a key building block for the synthesis of a wide array of glycosides, oligosaccharides, and other bioactive compounds.[2][3] Beyond its synthetic utility, alpha-D-Glucopyranose, pentaacetate has garnered attention for its own biological activities, including insulinotropic and antimicrobial effects.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and key applications relevant to research and drug development.

Chemical and Physical Properties

Alpha-D-Glucopyranose, pentaacetate is a white crystalline powder with a bitter taste.[4][5] It is soluble in water and readily soluble in organic solvents such as ethanol (B145695) and chloroform (B151607).[4]

Quantitative Data Summary

The key physicochemical properties of alpha-D-Glucopyranose, pentaacetate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₂O₁₁ | [6][7][8] |

| Molecular Weight | 390.34 g/mol | [6][7][8] |

| CAS Number | 604-68-2 | [6][8] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 109-113 °C | [1][9] |

| Optical Rotation ([α]20/D) | ≥+98° (c=1 in ethanol) | [1] |

| Purity | ≥99% | [3] |

Synthesis of alpha-D-Glucopyranose, pentaacetate

The synthesis of alpha-D-Glucopyranose, pentaacetate is typically achieved through the acetylation of D-glucose using acetic anhydride.[2] The choice of catalyst and reaction conditions can influence the anomeric selectivity and overall yield.[10] Due to the anomeric effect, the α-anomer is thermodynamically more stable than the β-anomer, and thus is the major product under many synthetic conditions.[10]

Experimental Protocol: Synthesis via Zinc Chloride Catalysis

This protocol describes a common method for the synthesis of alpha-D-Glucopyranose, pentaacetate using zinc chloride as a catalyst.[10]

Materials:

-

D-glucose

-

Acetic anhydride

-

Zinc chloride (ZnCl₂)

-

Ice water

-

Water

Procedure:

-

In a round-bottomed flask, combine D-glucose and acetic anhydride. A typical molar ratio is 1:12.58 (glucose:acetic anhydride).[10]

-

Add zinc chloride as a catalyst. A suitable molar ratio of glucose to zinc chloride is 1:0.44.[10]

-

Heat the reaction mixture to 100°C with continuous stirring for 4 hours.[10]

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water with stirring to precipitate the product.[11]

-

Collect the crude product by vacuum filtration and wash with cold water.[11]

-

Recrystallize the crude product from a mixture of methanol and water to obtain pure alpha-D-Glucopyranose, pentaacetate.[11]

-

Dry the purified product under vacuum.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of alpha-D-Glucopyranose, pentaacetate.

Characterization

The structure and purity of synthesized alpha-D-Glucopyranose, pentaacetate are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified product in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the acquired data (Fourier transformation, phasing, and baseline correction).

NMR Data Summary

The following table summarizes the characteristic ¹H NMR chemical shifts for alpha-D-Glucopyranose, pentaacetate in CDCl₃.[12]

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-1 | 6.33 | d |

| H-2 | 5.47 | t |

| H-3 | 5.12 | t |

| H-4 | 5.11 | t |

| H-5 | 4.27 | ddd |

| H-6a | 4.13 | dd |

| H-6b | 4.10 | dd |

| Acetyl CH₃ | 2.19, 2.10, 2.05, 2.03, 2.02 | s |

Biological Activities and Applications

Alpha-D-Glucopyranose, pentaacetate is not merely a synthetic intermediate; it exhibits a range of biological activities that are of interest to drug development professionals.

Insulinotropic Action

A significant biological activity of alpha-D-Glucopyranose, pentaacetate is its ability to stimulate insulin (B600854) secretion from pancreatic beta cells.[2][8] Studies have shown that it can cause an immediate increase in insulin output, suggesting its potential as a novel insulin secretagogue.[2][4] The proposed mechanism involves its uptake by islet cells, followed by hydrolysis to generate intracellular D-glucose, which then enters the metabolic pathways that trigger insulin release.[13]

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a variety of pathogens, including Shigella dysenteriae and Candida albicans.[2][4] This suggests its potential for development as an antimicrobial agent.

Other Applications

Beyond its direct biological effects, alpha-D-Glucopyranose, pentaacetate serves as a crucial precursor in the synthesis of various bioactive molecules and has applications in other fields:

-

Pharmaceuticals: It is a key intermediate for synthesizing glycosides and other bioactive compounds, often improving their bioavailability.[2]

-

Agriculture: It can be used as a plant growth regulator.[4]

-

Environmental Chemistry: It has been explored as a phase-change solvent for carbon dioxide absorption.[2]

Logical Relationship Diagram: From Synthesis to Application

Caption: The relationship between the core compound and its biological activities and applications.

Conclusion

Alpha-D-Glucopyranose, pentaacetate is a molecule of significant interest in both synthetic chemistry and pharmacology. Its well-established synthesis and versatile reactivity make it an invaluable tool for creating complex carbohydrate-containing molecules. Furthermore, its inherent biological activities, particularly its insulinotropic effects, open avenues for its investigation as a potential therapeutic agent. This guide has provided a technical overview of its properties, synthesis, and applications to support further research and development in these areas.

References

- 1. 1,2,3,4,6-α-D(+)-葡萄糖五乙酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy alpha-D-Glucose pentaacetate | 604-68-2 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. deyerchem.com [deyerchem.com]

- 5. alpha-D-Glucose pentaacetate | 3891-59-6 [chemicalbook.com]

- 6. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. Synthetic Methods of α-D-Glucose Pentaacetate: Ingenta Connect [ingentaconnect.com]

- 11. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 12. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]

- 13. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to alpha-D-Glucopyranose Pentaacetate: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-Glucopyranose pentaacetate, a fully acetylated derivative of glucose. It serves as a crucial intermediate in carbohydrate chemistry and drug development. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization.

Chemical Structure and Identification

alpha-D-Glucopyranose pentaacetate is a derivative of the alpha-anomer of D-glucose in its pyranose form, where all five hydroxyl groups are substituted with acetate (B1210297) esters. The presence of these acetyl groups significantly alters the molecule's polarity and reactivity compared to the parent monosaccharide.

Table 1: Chemical Identifiers for alpha-D-Glucopyranose Pentaacetate

| Identifier | Value |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |

| Synonyms | 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose, Pentaacetyl-α-D-glucose |

| CAS Number | 604-68-2 |

| Molecular Formula | C₁₆H₂₂O₁₁ |

| Molecular Weight | 390.34 g/mol |

| SMILES | CC(=O)OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1OC(C)=O |

| InChI Key | LPTITAGPBXDDGR-LJIZCISZSA-N |

Physicochemical Properties

The physical and chemical properties of alpha-D-Glucopyranose pentaacetate are summarized in the table below. Its solubility in organic solvents is a key characteristic that facilitates its use in a wide range of chemical reactions.

Table 2: Physicochemical Properties of alpha-D-Glucopyranose Pentaacetate

| Property | Value | Reference |

| Appearance | White crystalline powder | [1] |

| Melting Point | 111-114 °C | [1] |

| Optical Rotation | [α]D²⁰ +100° to +103° (c=1, CHCl₃) | [1] |

| Solubility | Soluble in ethanol (B145695), chloroform (B151607); sparingly soluble in water | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of alpha-D-Glucopyranose pentaacetate. Key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are provided below.

Table 3: Spectroscopic Data for alpha-D-Glucopyranose Pentaacetate

| Technique | Key Peaks/Signals and Assignments |

| ¹H NMR | δ (ppm) in CDCl₃: ~6.3 (d, 1H, H-1), ~5.5 (t, 1H, H-3), ~5.1 (m, 2H, H-2, H-4), ~4.3 (dd, 1H, H-6a), ~4.1 (m, 2H, H-5, H-6b), ~2.2-2.0 (s, 15H, 5 x CH₃CO)[2] |

| ¹³C NMR | δ (ppm) in CDCl₃: ~170.6, 170.2, 169.9, 169.4, 168.9 (C=O), ~90.0 (C-1), ~72.8, 70.3, 69.8, 67.9 (C-2, C-3, C-4, C-5), ~61.5 (C-6), ~20.9, 20.7, 20.6 (CH₃) |

| IR Spectroscopy | ν (cm⁻¹): ~2960 (C-H stretch), ~1730 (C=O stretch, strong), ~1465 (C-H bend), ~1375 (C-H bend), ~1230 (C-O stretch, ester)[2] |

| Mass Spectrometry | m/z: 331 [M-OAc]⁺, 289, 242, 200, 169, 157, 145, 115, 103, 43 (base peak, [CH₃CO]⁺) |

Biological Activity

alpha-D-Glucopyranose pentaacetate exhibits several notable biological activities, making it a compound of interest in drug development and agricultural science.

-

Insulinotropic Action : It has been shown to stimulate insulin (B600854) secretion from pancreatic β-cells.[3] This effect is believed to be mediated by its intracellular hydrolysis to D-glucose, which then enters the metabolic pathways that trigger insulin release.[4] However, the coupling mechanism may differ from that of glucose itself.[5]

-

Antimicrobial Properties : The compound has demonstrated activity against various bacteria and fungi.[1]

-

Plant Growth Regulation : It can act as a plant growth regulator, mimicking the signaling of lipochitooligosaccharides.[1]

Experimental Protocols

Synthesis of alpha-D-Glucopyranose Pentaacetate from D-Glucose

This protocol describes a common and efficient method for the acetylation of D-glucose to yield the alpha-anomer of the pentaacetate.

Materials:

-

D-glucose

-

Acetic anhydride (B1165640)

-

Perchloric acid (70%)

-

Ethanol

-

Ice-cold water

-

Conical flask

-

Beaker

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel)

Procedure: [2]

-

In a conical flask, add 10 mL of acetic anhydride to a measured amount of D-glucose.

-

With constant swirling, slowly add 0.7 mL of 70% perchloric acid dropwise. Continue swirling until the glucose is completely dissolved. The temperature of the reaction mixture should not exceed 35 °C.

-

Allow the mixture to stand at room temperature for 30 minutes.

-

Pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously.

-

Continue stirring until the product precipitates completely.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water.

-

Dry the obtained solid.

-

Recrystallize the crude product from hot ethanol to obtain pure alpha-D-Glucopyranose pentaacetate.

Purification by Recrystallization

Procedure:

-

Dissolve the crude alpha-D-Glucopyranose pentaacetate in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Analytical Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and compare the chemical shifts and coupling constants to the values reported in Table 3.

-

Compare the chemical shifts in the ¹³C NMR spectrum to the values in Table 3.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule, as listed in Table 3.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

-

Analyze the fragmentation pattern and compare it to the expected m/z values for the molecular ion and key fragments.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of alpha-D-Glucopyranose pentaacetate and a simplified representation of its proposed mechanism of insulinotropic action.

Caption: Experimental workflow for the synthesis and characterization of alpha-D-Glucopyranose pentaacetate.

Caption: Proposed mechanism of insulinotropic action of alpha-D-Glucopyranose pentaacetate.

References

- 1. deyerchem.com [deyerchem.com]

- 2. thepharmstudent.com [thepharmstudent.com]

- 3. discofinechem.com [discofinechem.com]

- 4. Insulinotropic action of alpha-D-glucose pentaacetate: metabolic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insulinotropic action of alpha-D-glucose pentaacetate: functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of α-D-Glucopyranose Pentaacetate from D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of α-D-glucopyranose pentaacetate, a pivotal intermediate in synthetic carbohydrate chemistry and drug development. The document details various experimental protocols, presents comparative quantitative data, and illustrates the synthetic workflow.

Introduction

The acetylation of D-glucose to form α-D-glucopyranose pentaacetate is a fundamental reaction in carbohydrate chemistry. This process involves the esterification of all five hydroxyl groups of glucose with acetyl groups. The anomeric configuration of the final product, either α or β, is highly dependent on the choice of catalyst and reaction conditions. The α-anomer is the thermodynamically more stable product and is often the desired isomer for further synthetic transformations.[1][2] This guide focuses on the methodologies to selectively synthesize the α-anomer.

Synthetic Methodologies & Experimental Protocols

The synthesis of α-D-glucopyranose pentaacetate is typically achieved through the reaction of D-glucose with acetic anhydride (B1165640) in the presence of a catalyst. The choice of catalyst is crucial in directing the stereoselectivity of the anomeric center. Acidic catalysts generally favor the formation of the thermodynamically stable α-anomer, while basic catalysts tend to yield the kinetically favored β-anomer.[3][4][5]

Below are detailed protocols for common catalytic systems.

2.1. Method 1: Lewis Acid Catalysis (Iodine)

Iodine serves as a mild and effective Lewis acid catalyst for the per-O-acetylation of unprotected sugars, yielding the α-anomer in high purity and good yield with short reaction times.[3][6]

Experimental Protocol:

-

Place 0.200 g of powdered D-(+)-glucose and a small magnetic stirring bar in a 6-inch test tube.

-

Add 1 mL of acetic anhydride to the test tube.

-

Add 0.05 g of iodine to the stirred mixture. The mixture will turn dark brown almost immediately.[6]

-

Stir the mixture at ambient temperature for 30 to 45 minutes, during which the solid glucose will dissolve.[6]

-

Work-up: a. Add 10% sodium bisulfite solution dropwise to the stirred reaction mixture until the brown color of iodine disappears. The solution may retain a light yellow appearance.[6] b. Pour the reaction mixture onto 5 g of ice in a 25-mL beaker.[6] c. Rinse any residual material from the test tube into the beaker with a small amount of water. d. Agitate the mixture in the beaker with a glass stirring rod. An initial gummy precipitate will form, which upon continued stirring and melting of the ice, will transform into a granular or powdery solid.[6] e. Isolate the solid product by suction filtration.[6]

-

Purification: a. Recrystallize the crude solid from a 1:2 (v/v) methanol/water solution. Approximately 10 mL of this solvent mixture is required for each gram of product.[6] b. The melting point of the recrystallized α-D-(+)-glucopyranose pentaacetate is 109–110 °C.[6]

2.2. Method 2: Brønsted Acid Catalysis (Perchloric Acid)

Perchloric acid (HClO₄) is a strong acid catalyst that exclusively produces α-D-glucose pentaacetate when used with acetic anhydride.[3][7] This method is efficient and avoids the use of excess acetic anhydride.[3]

Experimental Protocol:

-

Place D-glucose in a conical flask containing 10 mL of acetic anhydride.

-

Add 0.7 mL of 70% perchloric acid dropwise with constant swirling, ensuring the temperature does not exceed 35 °C.[7]

-

Continue swirling until the glucose is completely dissolved.

-

Let the mixture stand at room temperature for 30 minutes.[7]

-

Work-up: a. Pour the reaction mixture into a beaker containing ice water.[7] b. Stir the mixture vigorously until a solid product precipitates.[7] c. Filter the solid product and wash it thoroughly with cold water.[7]

-

Purification: a. Dry the obtained solid. b. Recrystallize the crude product from hot ethanol.[7]

2.3. Method 3: Base Catalysis (Pyridine)

While basic conditions with sodium acetate (B1210297) typically yield the β-anomer, the use of pyridine (B92270) as both a catalyst and a solvent leads to the exclusive formation of the thermodynamically favored α-anomer.[8]

Experimental Protocol:

-

Mix 29.6 g (0.164 mol) of D-glucose with 200 mL of anhydrous pyridine in a suitable flask.

-

While stirring, slowly add 240 mL (2.54 mol) of acetic anhydride to the mixture.[8]

-

Stir the mixture at room temperature for 20 hours.[8]

-

Work-up: a. Pour the reaction mixture onto ice and stir until all the ice has melted, leading to the precipitation of a colorless solid.[8] b. Filter the precipitated product. c. Wash the filtered product with ice-cold water to remove residual pyridine.[8]

-

Purification: a. Recrystallize the product from a 50:50 (v/v) solution of water/methanol to yield pure α-D-glucopyranose pentaacetate.[8]

2.4. Method 4: Anomerization from β-D-Glucopyranose Pentaacetate

The α-anomer can also be synthesized by the anomerization of the β-anomer. This is a classic method based on the higher stability of the α-anomer under acidic conditions.[3] The β-anomer is first synthesized using a base catalyst like sodium acetate and then converted to the α-anomer using a Lewis acid catalyst like zinc chloride.[5][9]

Experimental Protocol (Anomerization Step):

-

Heat a mixture of the β-pentaacetate anomer with acetic anhydride and a catalytic amount of zinc chloride (ZnCl₂).[5]

-

The reaction progress can be monitored by checking the anomeric proton signals in the ¹H NMR spectrum.

-

Upon completion, the reaction is worked up by pouring it into ice water, followed by filtration and recrystallization as described in the previous methods.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods described.

| Catalyst System | Reagents | Temperature | Time | Yield | Reference |

| Iodine | D-Glucose, Acetic Anhydride, Iodine | Ambient | 30-45 min | Good | [6] |

| Perchloric Acid | D-Glucose, Acetic Anhydride, HClO₄ | < 35 °C | 30 min | High | [7] |

| Pyridine | D-Glucose, Acetic Anhydride, Pyridine | Room Temp. | 20 h | 92% | [8] |

| Sodium Acetate (for β-anomer) | D-Glucose, Acetic Anhydride, NaOAc | ~90 °C | 90 min | Not specified for α | [10] |

| Zinc Chloride (Anomerization) | β-D-Glucose Pentaacetate, Ac₂O, ZnCl₂ | Heating | 1-2 hr | 56-72% | [5][9] |

Table 1: Reaction Conditions and Yields for α-D-Glucopyranose Pentaacetate Synthesis.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance | Reference |

| α-D-Glucopyranose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 g/mol | 109-110 | Colorless solid / White powder | [6][11] |

Table 2: Physicochemical Properties of α-D-Glucopyranose Pentaacetate.

Workflow and Mechanistic Diagrams

The general workflow for the synthesis and purification of α-D-glucopyranose pentaacetate is depicted below.

Caption: General workflow for the synthesis of α-D-glucopyranose pentaacetate.

The formation of the α-anomer under acidic conditions is driven by thermodynamic control. The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate. The anomeric effect favors the axial position for the incoming acetate nucleophile, leading to the α-product.

Caption: Simplified relationship in acid-catalyzed anomerization.

Conclusion

The synthesis of α-D-glucopyranose pentaacetate can be achieved through several effective methods, with the choice of catalyst being the determining factor for anomeric selectivity. Acid-catalyzed reactions, particularly with mild Lewis acids like iodine or strong Brønsted acids like perchloric acid, provide reliable and high-yielding pathways to the desired α-anomer. The detailed protocols and comparative data presented in this guide offer valuable resources for researchers in the fields of carbohydrate chemistry and drug development, enabling the efficient production of this important synthetic intermediate.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. brainly.com [brainly.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thepharmstudent.com [thepharmstudent.com]

- 8. An Alternative Approach for the Synthesis of Sulfoquinovosyldiacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 11. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

An In-depth Technical Guide to alpha-D-Glucopyranose, pentaacetate (CAS 604-68-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-D-Glucopyranose, pentaacetate (CAS 604-68-2), a fully acetylated derivative of D-glucose. This document consolidates critical physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in various scientific fields. Particular emphasis is placed on its roles in drug development as an insulin (B600854) secretagogue, its potential as an antimicrobial agent, and its function as a plant growth regulator. This guide aims to be an essential resource for professionals engaged in research and development involving this versatile carbohydrate derivative.

Physicochemical Properties

alpha-D-Glucopyranose, pentaacetate is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₂O₁₁ | [2] |

| Molecular Weight | 390.34 g/mol | [2] |

| CAS Number | 604-68-2 | [2] |

| Melting Point | 111-114 °C | [1] |

| Optical Rotation | +100.0° to +103.0° (c=1, CHCl₃) | [3] |

| Solubility | Soluble in ethanol (B145695) and chloroform. Sparingly soluble in water. | [1][3] |

| Appearance | White crystalline powder | [1][3] |

Synthesis and Purification Protocols

The synthesis of alpha-D-Glucopyranose, pentaacetate typically involves the acetylation of D-glucose. Several methods have been reported, varying in catalysts and reaction conditions.

Experimental Protocol: Acetic Anhydride (B1165640) with Perchloric Acid Catalyst

This method provides a straightforward and economical approach for the selective synthesis of the alpha-anomer.[4]

Materials:

-

D-glucose

-

Acetic anhydride

-

Perchloric acid (70%)

-

Ethanol

-

Ice water

Procedure:

-

In a conical flask, combine D-glucose with 10 ml of acetic anhydride.

-

With constant swirling, add 0.7 ml of 70% perchloric acid dropwise, ensuring the temperature does not exceed 35 °C.

-

Continue swirling until the glucose is completely dissolved.

-

Allow the mixture to stand at room temperature for 30 minutes.

-

Pour the reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the product.

-

Filter the solid product and wash thoroughly with cold water.

-

Dry the obtained solid and recrystallize from hot ethanol to yield pure alpha-D-Glucopyranose, pentaacetate.[4]

Experimental Protocol: Acetic Anhydride with Sodium Acetate (B1210297) Catalyst

This classic method involves the use of a basic catalyst.

Materials:

-

D-glucose (5 g)

-

Sodium acetate (4 g)

-

Acetic anhydride (25 mL)

-

Methanol

-

Ice water

Procedure:

-

In a 100 mL round-bottomed flask, combine 5 g of D-glucose and 4 g of sodium acetate.

-

Add a boiling chip and 25 mL of acetic anhydride.

-

Heat the mixture to approximately 90 °C for 90 minutes with occasional swirling.

-

Cool the flask to room temperature.

-

Carefully pour the reaction mixture into a 500 mL beaker containing 250 mL of ice water while stirring.

-

Filter the crude product and dry it under vacuum for 10 minutes.

-

Recrystallize the crude product from a methanol-water mixture (approximately 1:2).

-

Filter the purified crystals and dry them under vacuum for 10 minutes.[1]

Purification

Purification of alpha-D-Glucopyranose, pentaacetate is critical to remove unreacted starting materials and byproducts.

Recrystallization: As detailed in the synthesis protocols, recrystallization from solvents such as ethanol or methanol-water mixtures is a highly effective method for obtaining a high-purity product.[1][4]

Solvent Washing: A process involving dissolving the crude product in a solvent like toluene, washing with water to remove impurities, and then recovering the product by solvent evaporation has also been described.[5]

References

Physical and chemical properties of alpha-D-Glucopyranose, pentaacetate

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Glucopyranose, pentaacetate

Introduction

Alpha-D-Glucopyranose, pentaacetate, also known as 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose, is a fully acetylated derivative of D-glucose.[1][2] This compound serves as a crucial intermediate in carbohydrate chemistry and organic synthesis. Its acetyl groups act as protecting groups for the hydroxyls of glucose, enhancing its solubility in organic solvents and allowing for selective chemical transformations.[1][3] It is widely utilized in the synthesis of glycosides, oligosaccharides, and other bioactive molecules, making it invaluable for researchers in biochemistry, drug development, and materials science.[1][3] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and key chemical behaviors.

Physical and Chemical Properties

Alpha-D-Glucopyranose, pentaacetate is a white crystalline solid at room temperature.[1][4][5] It is sparingly soluble in water but readily dissolves in various organic solvents, including ethanol (B145695), chloroform, and acetone.[3][4][5]

Table 1: Physical Properties of α-D-Glucopyranose, pentaacetate

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 109 - 114 °C | [1][4][6] |

| Optical Rotation [α]D²⁰ | +98° to +104° (c=1 in ethanol or chloroform) | [1][4] |

| Boiling Point | 472 °C at 760 mmHg | [7] |

| Flash Point | >150 °C | [6][7] |

| Density | 1.263 g/cm³ | [7] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, chloroform, methanol (B129727), acetone | [3][4][5] |

Table 2: Chemical Identifiers for α-D-Glucopyranose, pentaacetate

| Identifier | Value | References |

| CAS Number | 604-68-2 | [1][2][8] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][8] |

| Molecular Weight | 390.34 g/mol | [1][2][8] |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate (B1210297) | [9] |

| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose, Penta-O-acetyl-α-D-glucopyranoside | [1][2] |

| InChI Key | LPTITAGPBXDDGR-LJIZCISZSA-N | |

| SMILES | CC(=O)OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1OC(C)=O |

Table 3: Spectroscopic Data Summary

| Spectroscopy | Key Features and Peaks | References |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 6.33 (d, 1H, H-1), 5.47 (t, 1H), 5.12 (t, 1H), 5.11 (t, 1H), 4.27 (dd, 1H), 4.10 (m, 2H), 2.19, 2.10, 2.05, 2.03, 2.02 (5 x s, 15H, 5 x CH₃CO) | [10][11] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 170.6, 170.2, 169.9, 169.4, 168.9 (C=O); 89.1 (C-1); 72.8, 70.2, 69.8, 67.8 (Ring Carbons); 61.5 (C-6); 20.9, 20.7, 20.6, 20.5 (CH₃) | [12] |

| IR (Infrared) | Major peaks (cm⁻¹): ~1750 (C=O stretch of ester), ~1230 (C-O stretch of ester), ~1040 (C-O stretch of pyranose ring) | [8][13][14] |

| Mass Spec (MS) | Molecular Ion (M⁺): 390.1162. Fragmentation pattern shows loss of acetyl groups. | [8][15][16] |

Experimental Protocols

The synthesis of α-D-Glucopyranose, pentaacetate typically involves the acetylation of D-glucose. The choice of catalyst can influence the anomeric selectivity of the product. The α-anomer is the thermodynamically more stable product.

Protocol 1: Synthesis using Sodium Acetate

This method involves the reaction of D-glucose with acetic anhydride (B1165640) using sodium acetate as a basic catalyst.[17]

-

Reaction Setup: Combine D-glucose (5 g) and anhydrous sodium acetate (4 g) in a 100 mL round-bottomed flask.

-

Acetylation: Carefully add acetic anhydride (25 mL) to the flask.

-

Heating: Heat the mixture to approximately 90 °C for 90 minutes with occasional swirling to ensure proper mixing.

-

Precipitation: After cooling the flask to room temperature, pour the reaction mixture into a 500 mL beaker containing 250 mL of ice water while stirring vigorously. A solid product will precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude solid from a 1:2 mixture of methanol and water to obtain the pure α-D-Glucopyranose, pentaacetate.

Protocol 2: Synthesis using Iodine as a Lewis Acid Catalyst

This protocol provides a high yield of the α-anomer under mild conditions.[18]

-

Reaction Setup: In a test tube, add D-(+)-glucose (0.200 g), acetic anhydride (1 mL), and a small magnetic stirring bar.

-

Catalysis: Add iodine (0.05 g) to the stirred mixture. The mixture will turn dark brown.

-

Reaction: Stir the mixture at ambient temperature for 30-45 minutes, during which the solid glucose will dissolve.

-

Work-up: Quench the reaction by adding 10% sodium bisulfite solution dropwise until the brown color of iodine disappears.

-

Precipitation: Pour the resulting solution onto 5 g of ice in a beaker and agitate with a stirring rod until a granular solid forms.

-

Isolation and Purification: Isolate the product via suction filtration and recrystallize from a 1:2 methanol/water solution.

Caption: General workflow for the synthesis and purification of α-D-Glucopyranose, pentaacetate.

Chemical Reactivity and Stability

The reactivity of α-D-Glucopyranose, pentaacetate is dominated by the chemistry of its acetyl groups and the anomeric center.

Anomerization

The α-anomer can be interconverted with its β-anomer under certain catalytic conditions. The α-form is generally more stable than the β-form.[19] This anomerization often proceeds through a resonance-stabilized carbonium ion intermediate, particularly under acidic conditions.[19]

Caption: Anomerization of glucose pentaacetate via a carbonium ion intermediate.

Glycosylation Reactions

A primary application of α-D-Glucopyranose, pentaacetate is its use as a glycosyl donor in glycosylation reactions.[3] The acetate group at the anomeric carbon (C-1) can act as a leaving group, allowing for the formation of a glycosidic bond with a nucleophilic acceptor, such as an alcohol. This reaction is typically promoted by a Lewis acid.

Caption: Role as a glycosyl donor in a typical glycosylation reaction.

Stability

Alpha-D-Glucopyranose, pentaacetate is stable under normal storage conditions, typically at room temperature.[1][5] It is less reactive towards acidic reagents compared to its β-anomer.[19] Hydrolysis of the ester groups to yield D-glucose and acetic acid can occur under strong acidic or basic conditions.[3]

Applications

The unique properties of α-D-Glucopyranose, pentaacetate make it a versatile compound in various scientific fields:

-

Drug Development: It is a key building block in the synthesis of glycosylated natural products and pharmaceuticals, which can improve the bioavailability and therapeutic efficacy of drugs.[1][3]

-

Biochemical Research: It serves as a reagent for studying carbohydrate metabolism and enzyme activity.[1] It has also been shown to cause an immediate increase in insulin (B600854) output in research settings.[2]

-

Materials Science: Used in the synthesis of biomaterials, glycoside liquid crystals, and sugar-based polymers.[4]

-

Food and Fragrance Industry: Employed in the development of flavoring agents and fragrances.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Buy alpha-D-Glucose pentaacetate | 604-68-2 [smolecule.com]

- 4. α-D-Glucose Pentaacetate|604-68-2--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 5. Page loading... [guidechem.com]

- 6. Thermo Scientific Chemicals alpha-D-Glucose pentaacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 9. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Glucose pentaacetate(604-68-2) 1H NMR [m.chemicalbook.com]

- 11. thepharmstudent.com [thepharmstudent.com]

- 12. rsc.org [rsc.org]

- 13. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 14. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 15. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

alpha-D-Glucopyranose, pentaacetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of α-D-Glucopyranose pentaacetate, including its molecular weight and formula. It also details an experimental protocol for its synthesis and characterization, targeting professionals in research and drug development.

Quantitative Data Summary

The key quantitative properties of α-D-Glucopyranose pentaacetate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][3][4][5] |

| Molecular Weight | 390.34 g/mol | [1][3][4][5] |

| CAS Number | 604-68-2 | [2][3][4] |

| Melting Point | 109 - 114 °C | [4] |

| Optical Rotation | [α]D²⁰ = 99 - 104° | [4] |

| Appearance | White to almost white powder | [4] |

Experimental Protocols

This section details a common experimental procedure for the synthesis of α-D-Glucopyranose pentaacetate.

2.1. Synthesis of α-D-Glucopyranose Pentaacetate via Acetic Anhydride

This protocol is a common method for the acetylation of D-glucose.

Materials:

-

D-glucose

-

Acetic anhydride

-

Perchloric acid (70%)

-

Ice water

Procedure:

-

In a conical flask, combine D-glucose with 10 ml of acetic anhydride.

-

With constant swirling, add 0.7 ml of 70% perchloric acid dropwise using a pipette. Ensure the temperature does not exceed 35 °C.[6]

-

Allow the mixture to stand at room temperature for 30 minutes.[6]

-

Pour the reaction mixture into a beaker containing ice water.

-

Stir the mixture vigorously to facilitate the formation of the product.

-

Filter the resulting solid product and wash it thoroughly with cold water.[6]

-

Dry the solid and recrystallize it from hot ethanol to obtain pure α-D-Glucopyranose pentaacetate.[6]

Logical Relationship Diagram

The following diagram illustrates the logical connection between the chemical compound, its elemental composition (formula), and its calculated mass (molecular weight).

Caption: Logical flow from compound name to its formula and molecular weight.

References

The Biological Versatility of α-D-Glucopyranose, pentaacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Glucopyranose, pentaacetate, a fully acetylated derivative of glucose, has emerged as a molecule of significant interest in various biological contexts. While traditionally utilized as a synthetic intermediate in carbohydrate chemistry, a growing body of evidence highlights its diverse biological activities. This technical guide provides a comprehensive overview of the known biological functions of α-D-Glucopyranose, pentaacetate, with a focus on its insulinotropic, antimicrobial, ovicidal, and potential anti-inflammatory and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and agricultural science.

Introduction

α-D-Glucopyranose, pentaacetate (CAS 604-68-2) is a synthetic monosaccharide derivative where all five hydroxyl groups of α-D-glucose are protected by acetyl groups.[1] This modification renders the molecule more lipophilic than its parent glucose, facilitating its passage across cellular membranes. While its primary application has been in organic synthesis as a glycosyl donor, its intrinsic biological activities are now gaining recognition.[1] This guide delves into the multifaceted biological profile of this compound.

Insulinotropic Activity

One of the most well-documented biological effects of α-D-Glucopyranose, pentaacetate is its ability to stimulate insulin (B600854) secretion from pancreatic β-cells, suggesting its potential as a novel insulin secretagogue.[1][2]

Quantitative Data: Insulin Release

The following table summarizes the quantitative effects of α-D-Glucopyranose, pentaacetate on insulin release from isolated rat pancreatic islets.

| Concentration of α-D-Glucopyranose, pentaacetate | Glucose Concentration (mM) | Insulin Release (μU/islet per 90 min) | Fold Increase over Basal | Reference |

| 1.7 mM | 0 | 18.2 ± 2.1 | ~3-4 fold | [3] |

| 1.7 mM | 8.3 | Significantly increased | - | [3] |

| 0.17 mM | 8.3 | Significantly increased | - | [3] |

Mechanism of Action

The insulinotropic action of α-D-Glucopyranose, pentaacetate is believed to be mediated by its intracellular hydrolysis to D-glucose, thereby serving as a fuel source for the pancreatic β-cells.[4] This bypasses the need for glucose transporters. The subsequent metabolism of glucose increases the intracellular ATP/ADP ratio, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, insulin exocytosis. However, studies suggest that the coupling mechanism may differ slightly from that of unesterified D-glucose.[3][4]

Experimental Protocol: In Vitro Insulin Secretion Assay

A common method to assess the insulinotropic effect of α-D-Glucopyranose, pentaacetate involves static incubation of isolated pancreatic islets.

Protocol:

-

Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion.

-

Pre-incubation: Islets are pre-incubated for 30 minutes in a Krebs-Ringer bicarbonate buffer containing 5.6 mM glucose and 1% bovine serum albumin (BSA).

-

Incubation: Groups of islets are then incubated for 60-90 minutes in fresh buffer containing the desired concentrations of α-D-Glucopyranose, pentaacetate and/or other test substances (e.g., glucose, theophylline).

-

Sample Collection: At the end of the incubation period, the supernatant is collected for insulin measurement.

-

Insulin Quantification: Insulin levels in the supernatant are determined by radioimmunoassay (RIA) or ELISA.

Signaling Pathway and Experimental Workflow

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound, α-D-Glucopyranose, pentaacetate, is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Ovicidal Activity

α-D-Glucopyranose, pentaacetate has been noted for its ovicidal effects against agricultural pests such as the two-spotted spider mite, Tetranychus urticae.[1] Specific quantitative data like the median lethal concentration (LC50) for this compound are not currently available in the literature.

Experimental Protocol: Leaf Disc Bioassay for Ovicidal Activity

This bioassay is commonly used to assess the ovicidal effects of compounds on spider mites.

Protocol:

-

Mite Rearing: A healthy colony of Tetranychus urticae is maintained on a suitable host plant (e.g., bean plants).

-

Egg Collection: Adult female mites are transferred to fresh leaf discs and allowed to lay eggs for a defined period (e.g., 24 hours). The adult mites are then removed.

-

Treatment Application: The leaf discs with eggs are sprayed with different concentrations of α-D-Glucopyranose, pentaacetate dissolved in a suitable solvent with a surfactant. A control group is treated with the solvent and surfactant alone.

-

Incubation: The treated leaf discs are placed on moist cotton in petri dishes and incubated under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

-

Data Collection: The number of hatched and unhatched eggs is recorded after a set period (e.g., 7 days).

-

LC50 Calculation: The percentage of egg mortality is calculated for each concentration, and the LC50 value is determined using probit analysis.

Potential Anti-inflammatory and Antioxidant Activities

While direct and extensive studies on the anti-inflammatory and antioxidant properties of α-D-Glucopyranose, pentaacetate are limited, the broader class of acetylated carbohydrates has been investigated for such activities. It is plausible that α-D-Glucopyranose, pentaacetate may also possess these properties.

Potential Anti-inflammatory Mechanism

Acetylated sugars have been shown to modulate inflammatory responses. One key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some acetylated carbohydrates can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[1]

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

-

Sample Preparation: α-D-Glucopyranose, pentaacetate is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

α-D-Glucopyranose, pentaacetate is a molecule with a diverse and promising range of biological activities. Its well-characterized insulinotropic effects present an interesting avenue for diabetes research. Furthermore, its reported antimicrobial and ovicidal properties warrant further investigation to determine its potential as a lead compound for the development of new therapeutic or agrochemical agents. While its anti-inflammatory and antioxidant activities require more direct experimental validation, the foundational knowledge of related compounds suggests this to be a fruitful area of future research. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers to further explore and quantify the biological potential of this versatile acetylated sugar.

References

- 1. The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibiotics and Carbohydrate-Containing Drugs Targeting Bacterial Cell Envelopes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unraveling the History of α-D-Glucopyranose Pentaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Glucopyranose pentaacetate, a fully acetylated derivative of glucose, has played a significant, albeit often behind-the-scenes, role in the advancement of carbohydrate chemistry. Its discovery and the subsequent study of its properties were pivotal in understanding the structure and reactivity of monosaccharides. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with this important molecule. By presenting historical data and methodologies, this document aims to offer a comprehensive resource for researchers in carbohydrate chemistry and drug development.

The Dawn of Carbohydrate Acetylation: A Historical Perspective

The latter half of the 19th century was a period of profound discovery in organic chemistry, with the elucidation of the structures of sugars being a central challenge. The acetylation of carbohydrates emerged as a crucial technique to derivatize these polar, often non-crystalline, compounds into more stable, crystalline substances that were easier to purify and analyze.

While Emil Fischer is widely recognized for his monumental contributions to carbohydrate chemistry, for which he was awarded the Nobel Prize in Chemistry in 1902, the initial forays into the acetylation of sugars predate his most famous work. Historical accounts suggest that the reaction of acetic anhydride (B1165640) with glucose was investigated by various chemists in the 1870s. The French chemist Antoine-Pierre-Nicolas Franchimont is a key figure in this narrative. His work in the late 1870s on the acetylation of sugars, including glucose, laid the groundwork for future investigations. While pinpointing a single "discovery" paper can be challenging in the context of 19th-century scientific communication, Franchimont's publications in the Berichte der deutschen chemischen Gesellschaft and Recueil des Travaux Chimiques des Pays-Bas are seminal to the history of acetylated sugars.

The ability to obtain crystalline derivatives like α-D-glucopyranose pentaacetate was a significant breakthrough. It allowed for more accurate determination of molecular weight and facilitated the study of the stereochemistry of glucose. The anomeric nature of the hydroxyl group at C1 became a central topic of investigation, and the isolation of both α and β anomers of glucopyranose pentaacetate was instrumental in understanding the phenomenon of mutarotation, a concept further developed by chemists like Charles Tanret.

Key Historical Developments

Caption: Historical development of the discovery and impact of α-D-Glucopyranose pentaacetate.

Quantitative Data Summary

The following tables summarize the key physical properties of α-D-Glucopyranose pentaacetate. Where available, historical data is presented alongside modern, accepted values to illustrate the evolution of analytical precision.

| Property | Historical Data (late 19th/early 20th Century) | Modern Data |

| Melting Point (°C) | ~110-112 | 112-114 |

| Specific Rotation | Varies depending on source and purity | +101° to +103° (c=1, chloroform) |

Note: Historical data is approximate and compiled from various secondary sources. The precision of these measurements was limited by the instrumentation of the era.

Experimental Protocols

The synthesis of α-D-glucopyranose pentaacetate has evolved over time. Below are detailed methodologies for both a classical, historical preparation and a common modern approach.

Historical Synthesis Protocol (Based on late 19th/early 20th Century Methods)

This protocol is a generalized representation of early methods for the acetylation of glucose, which often resulted in a mixture of anomers. The separation of the α-anomer was a subsequent, challenging step.

Materials:

-

D-glucose

-

Acetic anhydride

-

Anhydrous zinc chloride or fused sodium acetate (B1210297) (as catalyst)

-

Ethanol (B145695) (for recrystallization)

-

Water

-

Ice

Procedure:

-

To a flask, add D-glucose and a slight excess of acetic anhydride.

-

Add a catalytic amount of anhydrous zinc chloride or fused sodium acetate.

-

Gently heat the mixture on a water bath. The reaction is often exothermic.

-

Continue heating until the glucose has completely dissolved and the reaction is complete (the time would have been determined empirically).

-

Pour the warm, syrupy reaction mixture into a beaker of ice-cold water while stirring vigorously.

-

The glucose pentaacetate will precipitate as a solid.

-

Collect the crude product by filtration and wash thoroughly with cold water to remove acetic acid and unreacted acetic anhydride.

-

The crude product, a mixture of α and β anomers, is then subjected to fractional crystallization from ethanol to isolate the less soluble α-anomer.

Modern Synthesis Protocol for α-D-Glucopyranose Pentaacetate

This method provides a more direct and higher-yielding synthesis of the α-anomer.

Materials:

-

D-glucose

-

Acetic anhydride

-

Anhydrous zinc chloride

-

Dichloromethane (B109758) (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Suspend D-glucose in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add acetic anhydride to the suspension.

-

Carefully add a catalytic amount of anhydrous zinc chloride.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from hot ethanol to yield pure α-D-glucopyranose pentaacetate.

Caption: Comparison of historical and modern experimental workflows for the synthesis of α-D-Glucopyranose pentaacetate.

Conclusion

The discovery and study of α-D-glucopyranose pentaacetate represent a significant chapter in the history of organic chemistry. From the early pioneering work of chemists like Franchimont to the more refined methods of today, the acetylation of glucose has provided a powerful tool for the structural elucidation and synthetic manipulation of carbohydrates. The historical data and protocols presented in this guide offer a valuable perspective on the evolution of experimental chemistry and underscore the foundational importance of this seemingly simple derivative in the complex world of carbohydrate science. This historical knowledge continues to inform modern approaches in glycochemistry and the development of carbohydrate-based therapeutics.

An In-depth Technical Guide to α-D-Glucopyranose Pentaacetate: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-D-Glucopyranose pentaacetate, a fully acetylated derivative of α-D-glucose, serves as a crucial intermediate in carbohydrate chemistry and a valuable tool in biological research. Its protected hydroxyl groups allow for selective chemical modifications, making it a key building block in the synthesis of complex glycoconjugates and other bioactive molecules. This technical guide provides a comprehensive overview of α-D-glucopyranose pentaacetate, detailing its synthesis, physicochemical properties, and significant biological activities. Special emphasis is placed on its role as an insulin (B600854) secretagogue and its potential antimicrobial properties. This document consolidates key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating relevant biological pathways and workflows through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

α-D-Glucopyranose pentaacetate is a synthetic monosaccharide derivative where all five hydroxyl groups of α-D-glucose are esterified with acetyl groups. This per-O-acetylation renders the molecule more lipophilic and stable compared to its parent sugar, enhancing its solubility in organic solvents and its ability to traverse cellular membranes. These characteristics make it an important precursor in glycosylation reactions and a useful probe for studying glucose-dependent biological processes.[1][2] This guide will delve into the synthesis, characterization, and key biological applications of this compound, with a focus on its insulinotropic and antimicrobial activities.

Synthesis and Characterization

The synthesis of α-D-glucopyranose pentaacetate can be achieved through several methods, primarily involving the acetylation of D-glucose. The choice of catalyst and reaction conditions can influence the anomeric configuration of the product.

Synthetic Protocols

Two common methods for the synthesis of α-D-glucopyranose pentaacetate are presented below.

Method 1: Acetic Anhydride (B1165640) with a Basic Catalyst

This protocol, adapted from a standard organic chemistry laboratory experiment, utilizes sodium acetate (B1210297) as a catalyst.[3]

-

Materials: D-glucose, sodium acetate (anhydrous), acetic anhydride, methanol (B129727), water.

-

Procedure:

-

Combine 5 g of D-glucose and 4 g of anhydrous sodium acetate in a 100 mL round-bottomed flask.

-

Carefully add 25 mL of acetic anhydride to the flask.

-

Heat the mixture to approximately 90°C for 90 minutes with occasional swirling to ensure thorough mixing.

-

Cool the flask to room temperature.

-

Slowly and carefully pour the reaction mixture into 250 mL of ice-cold water while stirring vigorously.

-

Collect the precipitated product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of methanol and water (approximately 1:2 v/v) to obtain pure α-D-glucopyranose pentaacetate.

-

Method 2: Modified Acetylation with Perchloric Acid

This modified procedure offers a high yield of the α-anomer.[4]

-

Materials: D-glucose, acetic anhydride, perchloric acid (70%), ethanol (B145695).

-

Procedure:

-

To 10 mL of acetic anhydride in a conical flask, add 0.7 mL of 70% perchloric acid dropwise with constant swirling, ensuring the temperature does not exceed 35°C.

-

Add D-glucose to the mixture and continue swirling until it dissolves completely.

-

Let the reaction mixture stand at room temperature for 30 minutes.

-

Pour the mixture into a beaker containing ice water and stir vigorously to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry.

-

Recrystallize the product from hot ethanol to yield pure α-D-glucopyranose pentaacetate.

-

Physicochemical and Spectroscopic Data

The identity and purity of synthesized α-D-glucopyranose pentaacetate are confirmed through various analytical techniques.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₂O₁₁ | [5] |

| Molecular Weight | 390.34 g/mol | [5] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 110-112 °C | [4] |

| Optical Rotation [α]D | +103.7° (c 0.28 in CHCl₃) | [4] |

Table 1: Physicochemical Properties of α-D-Glucopyranose Pentaacetate

Spectroscopic analysis is essential for structural elucidation.

| Proton (¹H) NMR (CDCl₃, 300 MHz) | Carbon (¹³C) NMR (CDCl₃) | Infrared (IR) (KBr) | Reference(s) |

| δ 6.31 (d, 1H, H-1) | δ 170.7, 170.2, 169.9, 169.4, 168.9 (C=O) | ν 2960 cm⁻¹ (C-H stretch) | [4],[6] |

| δ 5.49 (t, 1H, H-3) | δ 91.8 (C-1) | ν 1730 cm⁻¹ (C=O stretch) | |

| δ 5.19 (m, 2H, H-2, H-4) | δ 72.8, 70.2, 69.8, 67.9 (C-2, C-3, C-4, C-5) | ν 1375 cm⁻¹ (C-H bend) | |

| δ 4.29 (m, 1H, H-5) | δ 61.5 (C-6) | ||

| δ 4.11 (m, 2H, H-6a, H-6b) | δ 20.9, 20.7, 20.6 (CH₃) | ||

| δ 2.21 (s, 15H, 5 x CH₃) |

Table 2: Spectroscopic Data for α-D-Glucopyranose Pentaacetate

Biological Activities and Applications

α-D-Glucopyranose pentaacetate exhibits several interesting biological activities, with its insulin-releasing property being the most extensively studied.

Insulinotropic Action

Research has demonstrated that α-D-glucopyranose pentaacetate stimulates insulin secretion from pancreatic β-cells.[7][8] The underlying mechanism involves its uptake by the β-cells and subsequent intracellular hydrolysis by esterases to yield D-glucose.[7] The resulting increase in intracellular glucose concentration triggers the well-established glucose-stimulated insulin secretion (GSIS) pathway.

The following diagram illustrates the proposed mechanism of action for α-D-glucopyranose pentaacetate-induced insulin secretion.

Caption: Proposed signaling pathway of α-D-glucopyranose pentaacetate-induced insulin secretion.

The following is a generalized protocol for assessing the insulinotropic effect of α-D-glucopyranose pentaacetate in isolated pancreatic islets, based on methodologies described in the literature.[8][9]

-

1. Islet Isolation:

-

Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.

-

-

2. Islet Culture and Pre-incubation:

-

Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Prior to the experiment, islets are pre-incubated for 30-60 minutes in a Krebs-Ringer bicarbonate buffer containing a low concentration of glucose (e.g., 2.8 mM).

-

-

3. Stimulation:

-

Groups of islets are incubated in the buffer containing different concentrations of α-D-glucopyranose pentaacetate (e.g., 0.1, 0.5, 1.0, 1.7 mM), D-glucose (as a positive control), or a control vehicle for a defined period (e.g., 60 minutes).

-

-

4. Sample Collection and Insulin Measurement:

-

At the end of the incubation period, the supernatant is collected.

-

The insulin concentration in the supernatant is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

5. Data Analysis:

-

Insulin secretion is expressed as a function of the concentration of the test substance.

-

The following table summarizes key quantitative findings from studies on the insulinotropic effects of α-D-glucopyranose pentaacetate. It is important to note that the secretory response can vary depending on the experimental conditions.

| Test Compound | Concentration | Effect on Insulin Release (relative to basal) | Reference(s) |

| α-D-Glucopyranose pentaacetate | 1.7 mM | ~3-4 fold increase | [9] |

| α-D-Glucopyranose pentaacetate + Theophylline | 1.7 mM + 1.4 mM | Potentiated secretion (significantly > 4-fold) | [9] |

| α-D-Glucopyranose pentaacetate + Cytochalasin B | 1.7 mM + 0.02 mM | Potentiated secretion (significantly > 4-fold) | [9] |

| α-D-Galactose pentaacetate | 1.7 mM | No stimulation | [8] |

| β-D-Galactose pentaacetate | 1.7 mM | No stimulation | [8] |

Table 3: Summary of Insulinotropic Effects of α-D-Glucopyranose Pentaacetate and Related Compounds

Antimicrobial Activity

While specific studies on the antimicrobial properties of α-D-glucopyranose pentaacetate are limited, research on related acylated glucopyranose derivatives suggests potential activity against various pathogens.[[“]][11][12] The increased lipophilicity of these compounds may facilitate their interaction with and disruption of microbial cell membranes.

A standard workflow for evaluating the antimicrobial activity of a compound like α-D-glucopyranose pentaacetate is depicted below.

Caption: A typical workflow for antimicrobial susceptibility testing.

Applications in Drug Development and Research

The unique properties of α-D-glucopyranose pentaacetate make it a valuable molecule in several areas of research and development:

-

Glycosylation Chemistry: It serves as a key glycosyl donor in the synthesis of a wide range of biologically active glycosides and oligosaccharides.[2]

-

Prodrug Design: The pentaacetate can be considered a prodrug of glucose, capable of delivering glucose intracellularly. This concept can be extended to the design of other glycosidic prodrugs to improve their pharmacokinetic properties.

-

Metabolic Studies: As a tool to study glucose metabolism and insulin secretion, it helps in elucidating the complex signaling pathways involved in glucose homeostasis.[7]

-

Biomaterials: Its derivatives have been explored for the development of novel biomaterials and liquid crystals.

Conclusion

α-D-Glucopyranose pentaacetate is a versatile and important molecule with significant applications in both chemical synthesis and biological research. Its role as a precursor in glycosylation reactions is well-established, and its insulinotropic action provides a valuable tool for studying pancreatic β-cell function. While its antimicrobial potential is suggested by related compounds, further investigation is needed to fully characterize this activity. The detailed protocols, data summaries, and pathway diagrams presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing α-D-glucopyranose pentaacetate in their work.

References

- 1. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-D-Glucopyranose, pentaacetate [webbook.nist.gov]

- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 4. thepharmstudent.com [thepharmstudent.com]

- 5. alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glucose pentaacetate(604-68-2) 13C NMR spectrum [chemicalbook.com]

- 7. [PDF] New insights into pancreatic beta-cell metabolic signaling in insulin secretion. | Semantic Scholar [semanticscholar.org]

- 8. Insulinotropic action of alpha-D-glucose pentaacetate: functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. consensus.app [consensus.app]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of α-D-Glucopyranose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of α-D-glucopyranose pentaacetate, a fully protected derivative of glucose and a key intermediate in synthetic carbohydrate chemistry and drug development.[1][2] The protocol described herein focuses on the direct acetylation of D-glucose using acetic anhydride (B1165640) with a catalytic amount of perchloric acid, a method known for its efficiency and high yield of the desired α-anomer.[3][4] This application note includes a step-by-step experimental procedure, characterization data, and a visual representation of the experimental workflow.

Introduction

α-D-Glucopyranose pentaacetate is a versatile building block in the synthesis of various glycosides, nucleosides, and other carbohydrate-based bioactive molecules.[2][3] Its hydroxyl groups are protected by acetyl groups, rendering it soluble in many organic solvents and allowing for selective modifications at the anomeric center.[2] The synthesis of the α-anomer is often desired due to its higher stability compared to the β-anomer under acidic conditions.[5][6] Several methods exist for its preparation, including the anomerization of the β-isomer and the direct acetylation of D-glucose using various catalysts.[3] The acid-catalyzed approach with perchloric acid is particularly effective for the direct synthesis of the α-isomer.[3][4]

Reaction and Mechanism

The synthesis involves the esterification of all five hydroxyl groups of D-glucose with acetic anhydride.[1] The reaction is catalyzed by a strong acid, such as perchloric acid, which protonates the carbonyl oxygen of acetic anhydride, making it a more reactive acetylating agent. The anomeric hydroxyl group is also acetylated, and under the reaction conditions, the thermodynamically more stable α-anomer is preferentially formed.

Experimental Protocol

This protocol is adapted from established literature procedures.[4]

3.1. Materials and Reagents

-

D-glucose

-

Acetic anhydride

-

Perchloric acid (70%)

-

Ice

3.2. Equipment

-

Conical flask

-

Pipette

-

Beaker

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel)

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

3.3. Procedure

-

In a conical flask, add 10 ml of acetic anhydride to D-glucose.

-

With constant swirling, add 0.7 ml of 70% perchloric acid dropwise using a pipette. Continue swirling until the glucose is completely dissolved. The temperature should not exceed 35 °C.[4]

-

Allow the reaction mixture to stand at room temperature for 30 minutes.[4]

-

Pour the reaction mixture into a beaker containing ice water.[4]

-

Stir the mixture vigorously until a solid product precipitates.[4]

-

Collect the solid product by filtration and wash it thoroughly with cold water.[4]

-

Dry the crude product.

-

Recrystallize the dried solid from hot ethanol to obtain pure α-D-glucopyranose pentaacetate.[4]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for α-D-Glucopyranose Pentaacetate

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₁₁ | [7] |

| Molecular Weight | 390.34 g/mol | [8] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 110-111 °C | [4][9] |